molecular formula C11H10ClNO3S B13408446 Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate

Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate

Cat. No.: B13408446
M. Wt: 271.72 g/mol
InChI Key: KIGHRDSEJIOFCK-UHFFFAOYSA-N
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Description

Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate is a chemical compound with a complex structure that includes a benzothiazole ring, a chlorine atom, and an ethanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate typically involves the reaction of 7-chloro-2-oxidanylidene-1,3-benzothiazole with ethyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxidanylidene group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)propanoate
  • Methyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate
  • Ethyl 2-(7-bromanyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the chlorine atom and the benzothiazole ring imparts distinct chemical properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C11H10ClNO3S

Molecular Weight

271.72 g/mol

IUPAC Name

ethyl 2-(7-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-8-5-3-4-7(12)10(8)17-11(13)15/h3-5H,2,6H2,1H3

InChI Key

KIGHRDSEJIOFCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC=C2)Cl)SC1=O

Origin of Product

United States

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